![molecular formula C19H22N2O6S B7704124 N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7704124.png)
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide, also known as BMS-986205, is a small molecule inhibitor of the TYK2 enzyme. TYK2 plays a key role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the immune response, and their dysregulation has been linked to several autoimmune diseases. Therefore, TYK2 inhibitors, such as BMS-986205, have potential therapeutic applications in the treatment of autoimmune disorders.
Mechanism of Action
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide inhibits the kinase activity of TYK2, which is a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, which leads to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the immune response, and their dysregulation has been linked to several autoimmune diseases. Therefore, this compound has potential therapeutic applications in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide is its specificity for TYK2. This specificity may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
Several future directions for research on N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide can be identified. One area of investigation could be the potential of this compound in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of investigation could be the development of more soluble formulations of this compound to improve its in vivo administration. Additionally, further studies could investigate the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide has been described in a patent application by Bristol-Myers Squibb. The method involves the reaction of 4-aminobenzenesulfonamide with 2-bromoethyl morpholine, followed by reaction with ethyl 2-oxo-2-(2-(butan-2-ylamino)ethoxy)acetate. The resulting product is then treated with trifluoroacetic acid to remove the protecting groups and yield this compound.
Scientific Research Applications
Several studies have investigated the potential of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide as a therapeutic agent for autoimmune diseases. In a preclinical study, this compound was shown to inhibit the production of IL-12 and IL-23 in human peripheral blood mononuclear cells. In a mouse model of psoriasis, this compound was found to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, this compound was shown to reduce disease severity and prolong survival.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-3-13(2)21-28(23,24)16-7-5-15(6-8-16)25-11-19(22)20-14-4-9-17-18(10-14)27-12-26-17/h4-10,13,21H,3,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJNBHGQTMHYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

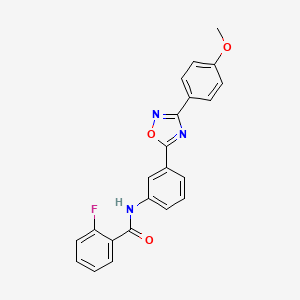
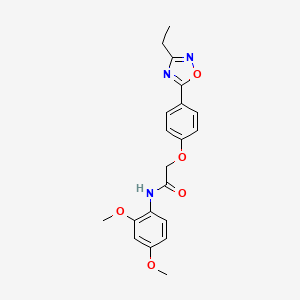
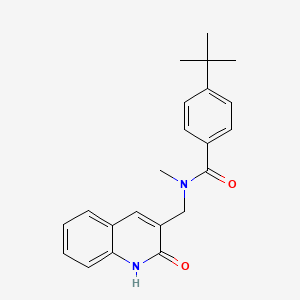
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7704060.png)
![8-bromo-N-(4-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704065.png)


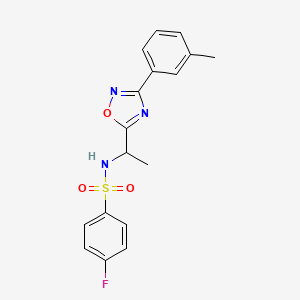
![2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B7704101.png)
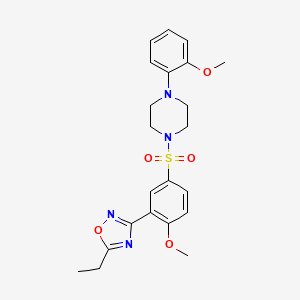
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7704109.png)
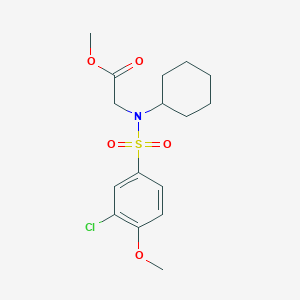
![methyl 5-(methylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7704121.png)
